N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Overview
Description
N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a dimethylphenyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a series of reactions, often involving nucleophilic substitution or coupling reactions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached to the triazole-pyridine intermediate through a series of reactions, including Friedel-Crafts acylation or alkylation.
Final Assembly: The final step involves the coupling of the triazole-pyridine-dimethylphenyl intermediate with the acetamide moiety under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(3,4-dimethylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-4-24-18(15-7-9-20-10-8-15)22-23-19(24)26-12-17(25)21-16-6-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWSMGMVPKIKKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)C)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482639-64-5 | |
Record name | N-(3,4-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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